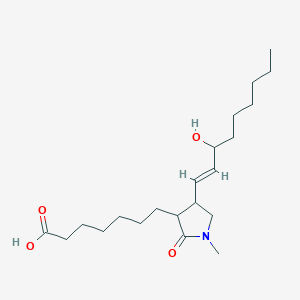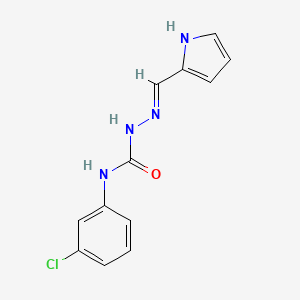
4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-methoxyphenethylamine with pyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, dimethylamine, or sodium thiophenoxide in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, including inhibitors of specific enzymes or receptors.
Biological Research: It serves as a probe to study biological pathways and interactions at the molecular level.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the design of chemical probes to investigate cellular processes and molecular mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of a kinase enzyme by binding to its active site, thereby blocking the phosphorylation of downstream substrates.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-methylthiopyrimidine-5-carboxylate
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Uniqueness
4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the phenethyl moiety enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry and biological research.
Propiedades
Fórmula molecular |
C14H13ClN2O3 |
|---|---|
Peso molecular |
292.72 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methoxyphenyl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-13-6-12(15)3-2-10(13)4-5-20-14(18)11-7-16-9-17-8-11/h2-3,6-9H,4-5H2,1H3 |
Clave InChI |
LHPWEQCOKVAMEC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Cl)CCOC(=O)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B12912587.png)

![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)


